Imidazo[1,2-b]pyridazine-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-b]pyridazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7(12)5-4-11-6(10-5)2-1-3-9-11/h1-4H,(H2,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUSZKBLNSVQLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438132 | |
| Record name | Imidazo[1,2-b]pyridazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123531-29-3 | |
| Record name | Imidazo[1,2-b]pyridazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Investigations of Imidazo 1,2 B Pyridazine 2 Carboxamide Derivatives
Correlating Structural Modifications with Biological Potency and Selectivity
The biological activity of imidazo[1,2-b]pyridazine (B131497) derivatives is highly dependent on the nature and position of various substituents on the bicyclic core. Modifications to the scaffold allow for the fine-tuning of interactions with specific biological targets, leading to enhanced potency and selectivity.
For instance, in the development of Tyrosine kinase 2 (Tyk2) inhibitors, replacing an anilino group at the C-6 position with a 2-oxo-N1-substituted-1,2-dihydropyridin-3-ylamino functionality led to compounds with dramatically improved metabolic stability. nih.gov While this initial change resulted in a slight decrease in potency, further optimization of substituents on the new group and at other positions on the core structure led to the identification of highly potent and selective inhibitors. nih.gov
Similarly, studies targeting c-Met and VEGFR2 kinases revealed that para-substituted inhibitors based on the imidazo[1,2-b]pyridazine and related imidazo[1,2-a]pyridine (B132010) scaffolds could effectively suppress both kinase activities. nih.gov The introduction of pyrazolone and pyridone derivatives was a key modification that enhanced inhibitory potency. nih.gov In the context of amyloid plaque imaging agents, the binding affinity of imidazo[1,2-b]pyridazine derivatives was found to be highly sensitive to substitution patterns at the C-2 and C-6 positions, with affinities ranging from 11.0 to over 1000 nM. nih.gov
The development of mTOR inhibitors also highlights this correlation. A series of imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives showed significant anti-proliferative activity, with IC50 values ranging from 0.02 µM to 20.7 µM, demonstrating that specific structural arrangements are key to potent biological outcomes. nih.govx-mol.com
Influence of Substituents at Key Positions (e.g., C-6, C-3, C-2) on Biological Activity
Systematic modification at the C-2, C-3, and C-6 positions of the imidazo[1,2-b]pyridazine ring has provided detailed insights into the SAR of this class of compounds.
C-6 Position: The substituent at the C-6 position significantly influences binding affinity and other properties.
Aryl Amines: In the pursuit of Tyk2 inhibitors, linking a 2-oxo-1,2-dihydropyridine ring via an amino group to the C-6 position was a critical step for improving metabolic stability. nih.gov The nature of the substituent on the nitrogen of this pyridone ring (R1) also affected permeability; a 2-pyridyl group, for example, enhanced Caco-2 permeability. nih.gov
Thio and Methoxy Groups: For derivatives designed as ligands for β-amyloid plaques, a 6-methylthio analogue demonstrated higher binding affinity (Ki = 11.0 nM) compared to a 6-methoxyl analogue. nih.gov
Halogens: The introduction of a chlorine atom at C-6 is a common feature in synthetic intermediates used to build more complex derivatives, such as those targeting kinetoplastids. mdpi.com
C-3 Position: The C-3 position is a frequent site for modification to modulate activity.
Amide Side Chain: In a series of Tyk2 JH2 inhibitors, extensive SAR studies were conducted on the C-3 amide side chain. nih.gov Replacing an N-cyclopropyl group with N-isopropyl improved the binding affinity by two- to three-fold. nih.gov Larger substitutions like 3-hydroxy-2,2-dimethylpropyl were also well-tolerated, yielding equipotent compounds. nih.gov
Nitro Group: A nitro group can be introduced at the C-3 position, as seen in the synthesis of potential antikinetoplastid agents. mdpi.com This electron-withdrawing group significantly alters the electronic properties of the heterocyclic system.
Piperazine (B1678402): For antimycobacterial activity, a piperazine-1-yl group at the C-3 position served as a linker to attach various amide and sulphonamide moieties, which were found to be crucial for potency. researchgate.net
The following table summarizes the effect of substituents at the C-3 amide position on Tyk2 inhibition.
| Compound | R² Substituent (at C-3 Amide) | Tyk2 JH2 Ki (nM) | Cellular IC50 (nM) | hWB IC50 (nM) |
| 6e | Cyclopropyl | 1.8 | 32 | 140 |
| 6n | Isopropyl | 0.6 | 73 | 250 |
| 6o | Cyclobutyl | 1.6 | 32 | 150 |
| 6p | 3-hydroxy-2,2-dimethylpropyl | 1.9 | 26 | 120 |
| Data sourced from a study on Tyk2 JH2 inhibitors nih.gov |
C-2 Position: Substituents at the C-2 position play a vital role in orienting the molecule within a target's binding site.
Aromatic Groups: In the context of β-amyloid plaque ligands, a 2-(4′-Dimethylaminophenyl) group was found to be a key feature for high binding affinity. nih.gov Replacing this phenyl ring with pyridinyl or thiophenyl rings led to a significant reduction in binding, suggesting the phenyl ring is required for optimal interaction. nih.gov
Substituted Methyl Groups: A 2-[(phenylsulfonyl)methyl] group has been incorporated in derivatives designed as antikinetoplastid agents. mdpi.com This group is introduced via substitution of a 2-(chloromethyl) intermediate. mdpi.com
The table below illustrates the impact of C-2 and C-6 substituents on binding affinity to Aβ aggregates.
| Compound | C-2 Substituent | C-6 Substituent | Binding Affinity Ki (nM) |
| 3 | 4'-Dimethylaminophenyl | Methoxy | 23.5 |
| 4 | 4'-Dimethylaminophenyl | Methylthio | 11.0 |
| 5 | 4'-Dimethylaminophenyl | ω-Fluoroethoxy | 54.7 |
| 16a | 2'-Pyridinyl | Methylthio | >1000 |
| 16b | 3'-Pyridinyl | Methylthio | 185 |
| Data sourced from a study on ligands for β-amyloid plaques nih.gov |
Conformational Aspects and Their Role in Ligand-Target Interactions
The three-dimensional conformation of imidazo[1,2-b]pyridazine derivatives is a critical factor in their interaction with biological targets. The rigidity and orientation of substituents can significantly impact binding affinity.
One strategy to enhance potency is to enforce a rigid, bioactive conformation. In the design of dual c-Met and VEGFR2 kinase inhibitors, the optimization of a flexible hit compound led to derivatives containing a pyridone ring. nih.gov This structural feature was capable of forming an intramolecular hydrogen bond, which enforced a more rigid conformation, resulting in potent inhibition. nih.gov
Similarly, in the development of Tyk2 inhibitors, the high Caco-2 permeability of a derivative with a 2-pyridyl substituent on the pyridone ring at C-6 was attributed to its ability to form intramolecular hydrogen bonds. nih.gov This conformation likely shields polar functionalities, enhancing membrane permeability. Conversely, the introduction of a fluorine atom at the 6"-position of the pyridine ring was rationalized to make the pyridyl and pyridone rings less coplanar, disrupting this favorable conformation and reducing permeability. nih.gov These findings underscore the importance of conformational control in modulating both the pharmacokinetic and pharmacodynamic properties of these ligands.
Rational Design Principles Based on SAR Exploration
The accumulated SAR data provides a foundation for the rational design of new imidazo[1,2-b]pyridazine-2-carboxamide derivatives with improved properties. Key principles derived from these studies include:
Scaffold Hopping and Bioisosteric Replacement: The imidazo[1,2-b]pyridazine core itself can be seen as a successful application of scaffold hopping from related structures like imidazo[1,2-a]pyridines to discover novel biological activities. mdpi.com Within the series, replacing a simple aniline at C-6 with a more complex aminopyridone was a key design step to overcome metabolic instability. nih.gov
Conformational Constraint: Introducing functionalities that can form intramolecular hydrogen bonds to create a more rigid, pre-organized conformation is a powerful strategy for enhancing binding affinity and potency. nih.gov This was effectively used in the design of kinase inhibitors.
Targeting Specific Pockets: SAR exploration allows for the mapping of the target's binding site. For example, the finding that larger N-alkyl groups on the C-3 amide were tolerated in Tyk2 inhibitors suggests the presence of a sizeable pocket in that region. nih.gov Conversely, the requirement for a specific phenyl ring at C-2 for Aβ plaque binding indicates a more constrained pocket that relies on specific aromatic interactions. nih.gov
Modulating Physicochemical Properties: Substituents can be chosen not only to enhance potency but also to improve properties like permeability and metabolic stability. The use of a pyridyl group to form intramolecular hydrogen bonds and increase permeability is a prime example of this multi-parameter optimization. nih.gov The development of macrocyclic derivatives to combat drug resistance in ALK inhibitors is another advanced design strategy built upon SAR principles. nih.gov
By integrating these principles, medicinal chemists can more efficiently navigate the chemical space of imidazo[1,2-b]pyridazine derivatives to design next-generation therapeutic agents with superior efficacy and drug-like properties.
Molecular Mechanisms of Action and Target Engagement of Imidazo 1,2 B Pyridazine 2 Carboxamide Analogs
Kinase Inhibition Profiles and ATP-Competitive Binding
Imidazo[1,2-b]pyridazine-2-carboxamide analogs predominantly function as ATP-competitive inhibitors. semanticscholar.orgnih.gov Structural and functional studies have revealed that the imidazo[1,2-b]pyridazine (B131497) core serves as a versatile scaffold that can be chemically modified to achieve high affinity and selectivity for the ATP-binding sites of a wide range of kinases. Docking studies have confirmed the binding mode of these inhibitors within the ATP binding pocket of various kinases. nih.gov
Analogs of imidazo[1,2-b]pyridazine have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and transcription. nih.gov Modification of related imidazo[1,2-a]pyridine (B132010) CDK inhibitors led to the discovery of the less lipophilic imidazo[1,2-b]pyridazine series. nih.gov While some compounds in both series show similar CDK activity, their structure-activity relationships differ significantly, which has been attributed to different binding modes within the kinase domain. nih.gov Potent and selective imidazo[1,2-b]pyridazine inhibitors of CDK2 have been developed. nih.gov
More recently, imidazo[1,2-b]pyridazine derivatives have been engineered as potent covalent inhibitors of CDK12 and CDK13, which are crucial for transcriptional regulation. digitellinc.comnih.gov These kinases have been identified as promising therapeutic targets in triple-negative breast cancer (TNBC). nih.gov One study reported a novel series of imidazo[1,2-b]pyrazine-based covalent inhibitors of CDK12/13. nih.gov The lead compound, compound 24, demonstrated potent inhibitory activity with IC50 values of 15.5 nM for CDK12 and 12.2 nM for CDK13. nih.gov This compound forms a covalent bond with Cys1039 of CDK12 and effectively suppressed the proliferation of TNBC cell lines. nih.gov Another approach has led to the development of imidazo[1,2-b]pyridazine analogs that act as molecular glues, inducing the degradation of Cyclin K, the regulatory partner of CDK12 and CDK13. digitellinc.com
| Compound | Target Kinase | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Compound 24 | CDK12 | 15.5 nM | nih.gov |
| Compound 24 | CDK13 | 12.2 nM | nih.gov |
The imidazo[1,2-b]pyridazine scaffold has proven effective in generating inhibitors of the DYRK and CLK families of kinases. nih.govdundee.ac.uk Several 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have demonstrated selective inhibition of DYRKs and CLKs with IC50 values below 100 nM. nih.gov Structure-activity relationship exploration and in silico drug design have led to the discovery of potent cellular inhibitors of DYRK1A. dundee.ac.ukbohrium.com One such compound, compound 17, was identified as a potent cellular inhibitor of DYRK1A with selectivity over much of the kinome. dundee.ac.ukbohrium.com X-ray crystallography has been used to elucidate the binding mode of these compounds, facilitating the rational design of analogs with improved kinase selectivity, particularly with respect to the closely related CLK kinases. dundee.ac.ukbohrium.com
Furthermore, these compounds have shown potent inhibition of Plasmodium falciparum CLK1 (PfCLK1). nih.govpasteur.fr Compound 20a was identified as a highly selective inhibitor against a panel of kinases, with an IC50 of 32 nM for PfCLK1. nih.govpasteur.fr
| Compound | Target Kinase | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Compound 20a | CLK1 | 82 nM | nih.gov |
| Compound 20a | CLK4 | 44 nM | nih.gov |
| Compound 20a | DYRK1A | 50 nM | nih.gov |
| Compound 20a | PfCLK1 | 32 nM | nih.gov |
The versatility of the imidazo[1,2-b]pyridazine core has enabled the development of inhibitors for a wide range of specific kinase targets.
Tyrosine Kinase 2 (Tyk2 JH2): Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of the Tyk2 pseudokinase domain (JH2). nih.govrsc.orgnih.gov These compounds act as allosteric inhibitors, binding to the JH2 domain and suppressing the cytokine-mediated activation of the catalytic JH1 domain. rsc.orgnih.govfrontiersin.org This approach offers high selectivity for Tyk2 over other JAK family members. nih.gov
Breakpoint Cluster Region-Abelson (BCR-ABL): A notable success for this scaffold is the development of ponatinib (B1185) (AP24534), a potent, orally active pan-inhibitor of BCR-ABL kinase. nih.govacs.org This compound is effective against the native BCR-ABL as well as the T315I gatekeeper mutant, which confers resistance to other BCR-ABL inhibitors. nih.govacs.orgbohrium.com The design features a carbon-carbon triple bond linker that accommodates the bulkier isoleucine residue in the mutant kinase. nih.govacs.org
Janus Kinases (JAKs): Certain imidazo[1,2-b]pyridazine derivatives have been developed as pan-JAK inhibitors, simultaneously targeting JAK1, JAK2, and JAK3. google.com These compounds are being explored for the treatment of autoimmune and inflammatory diseases where JAK signaling is implicated. google.com
Mammalian Target of Rapamycin (mTOR): Novel imidazo[1,2-b]pyridazine derivatives have been synthesized as ATP-competitive mTOR inhibitors. nih.govdrugbank.com Compounds A17 and A18, for instance, showed potent mTOR inhibitory activity with IC50 values of 0.067 μM and 0.062 μM, respectively. nih.gov These compounds were found to suppress the phosphorylation of downstream targets like AKT and S6. nih.govresearchgate.net
IκB Kinase β (IKKβ): While some early Tyk2 JH2 inhibitors based on the imidazo[1,2-b]pyridazine scaffold showed off-target activity against IKKβ, optimization efforts have successfully improved selectivity. nih.gov
Interleukin-1 Receptor Associated Kinase 4 (IRAK4): Imidazo[1,2-b]pyridazines have been designed as potent IRAK4 inhibitors for the potential treatment of MYD88 L265P mutant diffuse large B-cell lymphoma. researchgate.net The representative compound 5 exhibited an IRAK4 IC50 of 1.3 nM and demonstrated cellular selectivity for cancer cells with this mutation. researchgate.net
AKT Kinase: The inhibition of the PI3K/mTOR pathway by some imidazo[1,2-b]pyridazine derivatives involves the suppression of AKT phosphorylation, indicating an indirect or direct effect on AKT kinase activity. nih.gov
| Compound | Target Kinase | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Ponatinib (AP24534) | BCR-ABL | Low nM | nih.gov |
| Ponatinib (AP24534) | BCR-ABL (T315I) | Low nM | nih.gov |
| Compound A17 | mTOR | 67 nM | nih.gov |
| Compound A18 | mTOR | 62 nM | nih.gov |
| Compound 5 | IRAK4 | 1.3 nM | researchgate.net |
Imidazo[1,2-b]pyridazine derivatives have shown significant promise as inhibitors of parasitic kinases, which are essential for the life cycle of protozoan parasites.
Plasmodium falciparum CLK1 (PfCLK1): As mentioned previously, 3,6-disubstituted imidazo[1,2-b]pyridazines have demonstrated potent inhibition of PfCLK1. nih.govpasteur.fr
Toxoplasma gondii Calcium-Dependent Protein Kinase 1 (TgCDPK1): A number of imidazo[1,2-b]pyridazine analogs have been specifically designed and synthesized to target TgCDPK1, a key enzyme for host cell invasion by Toxoplasma gondii. nih.govmdpi.comnih.gov A structure-based design approach led to the development of compounds that block TgCDPK1 enzymatic activity at low nanomolar concentrations with good selectivity over mammalian kinases. nih.gov Lead compounds 16a and 16f demonstrated in vitro EC50 values of 100 nM and 70 nM, respectively, against T. gondii growth. nih.gov
| Compound | Target Organism | Target Kinase | Inhibitory Concentration (EC50/IC50) | Reference |
|---|---|---|---|---|
| Compound 20a | Plasmodium falciparum | PfCLK1 | 32 nM (IC50) | nih.gov |
| Compound 16a | Toxoplasma gondii | TgCDPK1 | 100 nM (EC50) | nih.gov |
| Compound 16f | Toxoplasma gondii | TgCDPK1 | 70 nM (EC50) | nih.gov |
Modulation of Other Enzyme Systems
In addition to kinase inhibition, certain imidazo[1,2-b]pyridazine derivatives have been shown to be potent inhibitors of acetylcholinesterase (AChE). nih.govnih.gov Specifically, 3-nitro-6-amino-imidazo[1,2-b]pyridazine compounds have demonstrated potent AChE inhibitory activity. nih.govnih.govbohrium.comresearchgate.net Compounds 5c and 5h, for example, exhibited IC50 values in the range of 40–50 nM. nih.govnih.gov
Other Relevant Enzyme Targets
The therapeutic potential of this compound and its analogs extends to a variety of other significant enzyme targets. The imidazo[1,2-b]pyridazine (IMP) scaffold has been identified as a versatile inhibitor for several enzymes implicated in various disease pathologies. researchgate.net
Death-Associated Protein Kinase (DAPK): Certain analogs have demonstrated inhibitory activity against DAPK, a calcium/calmodulin-dependent serine/threonine kinase involved in apoptotic pathways. researchgate.net
Glycogen Synthase Kinase-3 (GSK-3): Specifically, derivatives of imidazo[1,2-b]pyridazine have been designed and evaluated as inhibitors of GSK-3β. nih.gov This serine/threonine kinase is a key regulator in numerous cellular processes, and its dysregulation is linked to conditions like Alzheimer's disease and type 2 diabetes. nih.gov Structure-activity relationship studies have led to the development of potent, brain-penetrant, and orally bioavailable GSK-3β inhibitors from this chemical series. nih.gov In preclinical models of Alzheimer's disease, a representative compound significantly reduced the levels of phosphorylated tau, a primary component of neurofibrillary tangles. nih.gov
Fibroblast Growth Factor Receptor 1 (FGFR1): The imidazo[1,2-b]pyridazine core has also been associated with the inhibition of FGFR1, a receptor tyrosine kinase that plays a role in cell proliferation, differentiation, and migration. researchgate.net
PDE 10A: Imidazo[1,2-b]pyridazine derivatives have been investigated as inhibitors of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the brain's striatum. researchgate.netresearchgate.net One particular analog, the 5C2H ligand, demonstrated high selectivity for PDE10A, suggesting its potential for developing analogs with improved selectivity. researchgate.net
TNF-alpha production: The versatile imidazo[1,2-b]pyridazine scaffold has also been noted for its role as an inhibitor of Tumor Necrosis Factor-alpha (TNF-alpha) production, a cytokine involved in systemic inflammation. researchgate.net
Receptor Binding and Ligand Interactions
A significant number of substituted imidazo[1,2-b]pyridazines have been synthesized and identified as potent ligands for peripheral-type benzodiazepine (B76468) receptors (PBRs), now more commonly known as the 18 kDa translocator protein (TSPO). nih.govnih.govresearchgate.net Certain 6-chloro-2,3-disubstituted imidazo[1,2-b]pyridazines, for instance, potently inhibit the binding of radiolabeled ligands to mitochondrial membranes in rat kidneys. nih.gov The binding characteristics of these imidazo[1,2-b]pyridazine ligands at PBRs are noted to be more similar to those of isoquinoline (B145761) carboxamides than to benzodiazepines. nih.gov These compounds have been identified as having selective activity at these peripheral sites, which are found in various tissues, including steroidogenic organs and blood cells. nih.govnih.govresearchgate.net
Derivatives of imidazo[1,2-b]pyridazine have emerged as potent inhibitors of Tropomyosin Receptor Kinases (TRKs), a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that are crucial for neuronal development and survival. researchgate.netnih.govbohrium.com Dysregulation of TRK signaling is implicated in various neurological disorders and cancers. researchgate.netnih.gov A series of novel imidazo[1,2-b]pyridazine derivatives have been developed as potent second-generation TRK inhibitors capable of overcoming resistance mutations. nih.govbohrium.com For example, one representative compound, 15m , demonstrated potent inhibition of wild-type TRK as well as clinically relevant mutants such as TRKG595R and TRKG667C, with IC50 values in the nanomolar and even sub-nanomolar range. nih.govbohrium.com This compound also showed good oral bioavailability. nih.govbohrium.com
| Compound | Target | IC50 (nM) |
| 15m | TRKWT | 0.08 |
| 15m | TRKG595R | 2.14 |
| 15m | TRKG667C | 0.68 |
This table presents the inhibitory concentrations (IC50) of compound 15m against wild-type and mutant forms of Tropomyosin Receptor Kinase (TRK).
A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and assessed for their ability to bind to β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. emory.edunih.govnih.gov These compounds were designed as isosteric analogs of IMPY, a known amyloid imaging agent. nih.gov The binding affinities of these derivatives for synthetic Aβ1-40 aggregates varied, with Ki values ranging from 11.0 nM to over 1000 nM, depending on the substitution patterns at the 2- and 6-positions of the imidazo[1,2-b]pyridazine core. emory.edunih.govnih.gov One particular analog, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine , exhibited a high binding affinity (Ki = 11.0 nM), indicating its potential for development as a radiotracer for imaging Aβ plaques using positron emission tomography (PET). nih.govnih.gov
| Compound | Substituent at Position 6 | Binding Affinity (Ki in nM) |
| 4 | -S(CH3) | 11.0 |
| Varies | Varies | 10 - 50 |
This table shows the binding affinities of various 2-dimethylaminophenyl imidazo[1,2-b]pyridazine derivatives for β-amyloid plaques.
Cellular and Subcellular Effects
Certain substituted imidazo[1,2-b]pyridazine compounds have been shown to induce cell cycle arrest in the G0/G1 phase. researchgate.net This effect was accompanied by a reduction in cellular ATP levels, leading to the activation of adenosine (B11128) monophosphate-activated protein kinase (AMPK) and an increase in mitochondrial oxidative stress. researchgate.net While research on the broader class of related imidazo[1,2-a]pyridines has also demonstrated the induction of cell cycle arrest, often at the G2/M phase, the specific effect on the G1 phase by imidazo[1,2-b]pyridazine derivatives points to a distinct cellular mechanism. researchgate.netnih.govnih.gov The induction of G1 arrest is often associated with the activation of key cell cycle regulators like p53 and the cyclin-dependent kinase inhibitor p21. nih.gov
Regulation of Downstream Signaling Pathways (e.g., AKT and S6 phosphorylation, STAT activation)
Analogs of this compound have been shown to modulate key downstream signaling pathways implicated in cell growth, proliferation, and inflammatory responses. Specifically, their effects on the phosphorylation of AKT and S6 ribosomal protein, as well as the activation of STAT proteins, have been subjects of investigation.
Certain imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives have demonstrated the ability to suppress the phosphorylation of both AKT and the S6 ribosomal protein. researchgate.net This inhibition is significant as the PI3K-Akt-mTOR pathway, of which AKT and S6 are critical components, is frequently overactive in various cancers. drugbank.com By hindering the phosphorylation of these downstream effectors, these compounds can effectively disrupt this signaling cascade, leading to reduced cell proliferation. researchgate.net For instance, compounds A17 and A18 were found to inhibit mTOR, a key kinase that phosphorylates S6, and also suppressed AKT phosphorylation at a cellular level. researchgate.net
Furthermore, other analogs of imidazo[1,2-b]pyridazine have been identified as potent and selective inhibitors of Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. nih.gov Tyk2 plays a crucial role in regulating the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. nih.gov This activation is downstream of receptors for cytokines like IL-12, IL-23, and Type I interferons. nih.gov By inhibiting Tyk2, these compounds can block the activation of STAT-dependent transcription, which is pivotal in the pathogenesis of autoimmune and inflammatory diseases. nih.gov Similarly, related imidazo[1,2-a]pyridine derivatives have been shown to suppress STAT3 phosphorylation as part of their anti-inflammatory mechanism. nih.gov
Effects on Cellular Processes (e.g., anti-proliferative, anti-migratory, anti-inflammatory)
The modulation of signaling pathways by this compound analogs translates into significant effects on various cellular processes, including proliferation, migration, and inflammation.
Anti-proliferative Effects: A number of imidazo[1,2-b]pyridazine derivatives have exhibited notable anti-proliferative activity against human cancer cell lines. researchgate.netnih.gov Diaryl urea derivatives, in particular, showed significant efficacy against non-small cell lung cancer lines A549 and H460, with IC50 values ranging from 0.02 μM to 20.7 μM. researchgate.net The mechanism behind this effect is linked to the induction of G1-phase cell cycle arrest. researchgate.net The broader class of imidazo[1,2-a]pyridines has also demonstrated anti-proliferative effects against various cancer cell lines, including breast cancer, with IC50 values often in the low micromolar range. nih.gov
| Compound Class | Cell Line | Effect | IC50 Range | Source |
|---|---|---|---|---|
| Imidazo[1,2-b]pyridazine diaryl urea derivatives | A549, H460 (Non-small cell lung cancer) | Anti-proliferative | 0.02 μM - 20.7 μM | researchgate.net |
| Imidazo[1,2-a]pyridine compounds | HCC1937 (Breast cancer) | Cytotoxic, Anti-proliferative | 45µM - 79.6µM | nih.gov |
| Imidazo[1,2-a]pyrazine derivatives (SCA41, SCA44) | Dami (Megakaryoblastic leukemia) | Inhibited cell growth | Dose-dependent inhibition | nih.gov |
Anti-migratory Effects: The ability to inhibit cell migration is a crucial aspect of potential anti-cancer therapeutics. Certain 2-phenylimidazo[1,2-b]pyridazine (B3348742) derivatives have been reported to exert anti-migratory effects at higher concentrations. researchgate.net This is complemented by findings in the related imidazo[1,2-a]pyridine series, where compounds were tested for their anti-migration ability using scratch motility assays. nih.gov
Anti-inflammatory Effects: The imidazo[1,2-b]pyridazine scaffold is recognized for its potential in developing agents with anti-inflammatory properties. nih.govresearchgate.net The mechanism often involves the inhibition of signaling pathways that are central to the inflammatory response. For example, by inhibiting the Tyk2/STAT pathway, certain analogs can interfere with the signaling of pro-inflammatory cytokines. nih.gov Research on the closely related imidazo[1,2-a]pyridine scaffold has shown that these compounds can exert anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways. nih.gov This leads to a reduction in the levels of inflammatory cytokines. nih.gov
| Compound Scaffold | Mechanism | Effect | Source |
|---|---|---|---|
| Imidazo[1,2-b]pyridazine | Tyk2/STAT pathway inhibition | Interference with pro-inflammatory cytokine signaling | nih.gov |
| Imidazo[1,2-a]pyridine | Suppression of NF-κB and STAT3 signaling | Lowered levels of inflammatory cytokines | nih.gov |
Computational Chemistry and Modeling Studies in the Research of Imidazo 1,2 B Pyridazine 2 Carboxamide
Molecular Docking Simulations for Ligand-Target Complex Formation
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, enabling the characterization of the binding mode and affinity. This method is crucial for understanding how derivatives of the imidazo[1,2-b]pyridazine (B131497) scaffold interact with their biological targets, primarily protein kinases.
Research has employed molecular docking to investigate imidazo[1,2-b]pyridazine acetamide (B32628) derivatives as potential inhibitors of the BRAF V600E kinase, a protein implicated in various cancers. researchgate.net These studies position the molecules into the kinase's binding site (PDB ID: 3IDP) to determine binding interactions and probable binding sites. The results from these simulations often reveal moderate to strong affinity for the BRAF V600E kinase binding site, with G-Scores ranging from -9.2 to -6.9, indicating their potential as antitumor agents. researchgate.net Similarly, docking studies of 2-phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine derivatives have shown strong binding affinity with kinases linked to MCF-7 and SK-MEL-28 cancer cell lines, with calculated affinities reaching -9.0 Kcal/mol with targets like CSF1R. nih.gov
The versatility of the imidazo[1,2-b]pyridazine scaffold is highlighted by its exploration against a wide array of kinase targets. Docking models have been instrumental in optimizing lead compounds as selective inhibitors of Haspin, a mitotic protein kinase. tandfonline.com Furthermore, X-ray crystallography and molecular modeling have guided the design of derivatives targeting Glycogen Synthase Kinase-3β (GSK-3β). These studies revealed key hydrogen-bonding interactions between the sp² nitrogen in the pyridazine (B1198779) ring and the backbone amide of Val135 in the hinge region of the kinase. acs.org Other kinases successfully targeted using docking-guided approaches include p38 MAP kinase, PIM kinases, and various cyclin-dependent kinases (CDKs). nih.govsemanticscholar.orgresearchgate.net
| Target Protein | PDB ID | Key Findings/Interactions | Reference |
|---|---|---|---|
| BRAF V600E Kinase | 3IDP | Docking scores (G-Scores) from -9.2 to -6.9 indicate strong binding affinity. | researchgate.net |
| Glycogen Synthase Kinase-3β (GSK-3β) | N/A | Hydrogen bond observed between the pyridazine ring nitrogen and the Val135 backbone amide in the hinge region. | acs.org |
| p38 MAP Kinase | N/A | Scaffold transformation based on docking led to potent inhibitors. | nih.govresearchgate.net |
| Haspin Kinase | N/A | Lead structures were optimized using a combination of crystal structures and effective docking models. | tandfonline.com |
Structure-Guided Drug Design and Virtual Screening Methodologies
Structure-guided drug design (SBDD) utilizes the three-dimensional structural information of a biological target to develop new, more effective medicines. This rational approach, often combined with virtual screening of compound libraries, has been pivotal in the development of imidazo[1,2-b]pyridazine-based inhibitors.
A prominent example of SBDD involves the design of dual inhibitors for c-Mesenchymal-Epithelial Transition factor (c-Met) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), two kinases crucial for tumor angiogenesis. nih.govacs.org Researchers designed the imidazo[1,2-b]pyridazine scaffold as a "hinge binder" based on the crystal structure of a known inhibitor complexed with VEGFR2. nih.gov By analyzing co-crystal structural information from both c-Met and VEGFR2, para-substituted inhibitors were designed, leading to the identification of compounds capable of suppressing both kinase activities. nih.gov Further optimization, guided by structural insights, led to derivatives that could form intramolecular hydrogen bonds, enforcing a rigid conformation and resulting in potent inhibition. nih.gov
Similarly, a structure-based design strategy was employed to identify imidazo[1,2-b]pyridazine derivatives as potent inhibitors of p38 MAP kinase. nih.govresearchgate.net X-ray crystallography of a related inhibitor revealed that a key amino acid, Phe169, adopted two different conformations in the binding site. The SBDD strategy focused on a scaffold transformation that would enhance hydrophobic interactions, forcing both conformations to converge into a single, favorable binding mode. nih.govresearchgate.net This approach successfully led to the discovery of potent and orally bioavailable inhibitors. nih.gov The imidazo[1,2-b]pyridazine scaffold has proven to be a privileged structure in medicinal chemistry, and its exploration through SBDD has yielded inhibitors for a multitude of targets. nih.govnih.govresearchgate.net
Theoretical Calculations and Quantum Chemical Studies
Theoretical and quantum chemical studies provide a deeper understanding of the intrinsic electronic and structural properties of molecules, which govern their reactivity and intermolecular interactions. Methods like Density Functional Theory (DFT) are used to calculate various molecular descriptors that are essential for rational drug design.
While specific quantum chemical studies on Imidazo[1,2-b]pyridazine-2-carboxamide are not extensively documented, research on the core imidazo[1,2-b]pyridazine scaffold and its analogs provides valuable insights. dergipark.org.tr DFT calculations are used to determine optimized molecular geometries and to analyze key electronic properties. semanticscholar.org
One of the most important aspects of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity, which can be crucial for covalent bond formation with a target protein.
Another key parameter is the Molecular Electrostatic Potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (electronegative, potential hydrogen bond acceptors) and electron-poor (electropositive, potential hydrogen bond donors). This information is invaluable for predicting how a ligand will interact with the amino acid residues in a protein's active site. For the related imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold, computational studies have been used to generate 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, which correlate the physicochemical properties of molecules with their biological activity. openpharmaceuticalsciencesjournal.comresearchgate.net
| Parameter | Description | Significance in Drug Design |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Indicates the molecule's capacity to donate electrons; important for charge-transfer interactions. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest-energy orbital that is empty of electrons. | Indicates the molecule's capacity to accept electrons; crucial for understanding reactivity. |
| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density of a molecule. | Identifies electron-rich and electron-poor regions, predicting sites for hydrogen bonding and other non-covalent interactions with a biological target. |
Preclinical Pharmacological Evaluation in in Vitro and in Vivo Models
In Vitro Efficacy Assessments
Derivatives of the imidazo[1,2-b]pyridazine (B131497) scaffold have demonstrated notable anti-proliferative activities against a range of human cancer cell lines. In the context of multiple myeloma, novel imidazo[1,2-b]pyridazine-containing compounds have shown potent growth-inhibitory effects. For instance, certain derivatives inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM researchgate.net.
The broader applicability of this chemical class in oncology is suggested by its activity against various solid tumor cell lines. For example, some imidazo[1,2-b]pyridazine derivatives have been reported to be active against the A549 human lung carcinoma cell line researchgate.net. While specific IC50 values for Imidazo[1,2-b]pyridazine-2-carboxamide on a wide panel of cancer cells are not extensively detailed in the provided search results, the activity of its close analogues suggests a promising foundation for this scaffold in cancer research. Related structures, such as imidazo[1,2-a]pyridines, have shown inhibitory effects against breast cancer cell lines with IC50 values ranging from 0.01 to 10.0 μM waocp.org. Another related compound from the imidazo[2,1-b]thiazole class exhibited high activity against B16-F10 tumor cells with an IC50 of 0.021 µM mdpi.com.
Table 1: Anti-proliferative Activity of Imidazo[1,2-b]pyridazine Derivatives in Cancer Cell Lines
| Compound Class | Cell Line | Activity | Value |
| Imidazo[1,2-b]pyridazine derivative | MPC-11 (Multiple Myeloma) | GI50 | 30 nM |
| Imidazo[1,2-b]pyridazine derivative | H929 (Multiple Myeloma) | GI50 | 30 nM |
| Imidazo[1,2-b]pyridazine derivative | A549 (Lung Carcinoma) | Active | - |
The imidazo[1,2-b]pyridazine scaffold has been explored for its potential against parasitic protozoa. Specifically, 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have been tested for their activity against Leishmania amazonensis, the causative agent of leishmaniasis. Several of these compounds demonstrated anti-leishmanial activity at a concentration of 10 μM researchgate.net. A closely related compound from the imidazo-pyrimidine class was found to be highly effective against the amastigote form of Leishmania amazonensis, exhibiting an IC50 value of 6.63 μM, which was approximately twice as active as the reference drug miltefosine nih.gov.
Table 2: Anti-parasitic Activity of Imidazo-Fused Heterocycles
| Compound Class | Parasite | Form | Activity | Value (µM) |
| 3,6-disubstituted imidazo[1,2-b]pyridazine | Leishmania amazonensis | - | Active Concentration | 10 |
| Imidazo-pyrimidine derivative | Leishmania amazonensis | Amastigote | IC50 | 6.63 |
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new anti-tubercular agents. The imidazo[1,2-b]pyridazine scaffold has been identified as a promising starting point. Novel synthesized derivatives incorporating piperazine (B1678402) and morpholine (B109124) have been screened for in vitro activity against M. tuberculosis H37Rv. Certain compounds from this series exhibited potent anti-TB activity, with a Minimum Inhibitory Concentration (MIC) of 1.6 µg/mL researchgate.net. Other related structures, such as imidazo[2,1-b] nih.govresearchgate.netoxazine derivatives, have shown MIC90 values ranging from 0.18 to 1.63 μM against the H37Rv strain ucl.ac.uk. Furthermore, a series of imidazo[1,2-a]pyridine-3-carboxamides demonstrated exceptionally potent activity, with some compounds having MIC values ≤0.006 μM nih.gov.
Table 3: Anti-tubercular Activity of Imidazo-Fused Heterocycles against M. tuberculosis H37Rv
| Compound Class | Activity | Value |
| Imidazo[1,2-b]pyridazine derivative | MIC | 1.6 µg/mL |
| Imidazo[2,1-b] nih.govresearchgate.netoxazine derivative | MIC90 | 0.18–1.63 µM |
| Imidazo[1,2-a]pyridine-3-carboxamide (B1205228) | MIC | ≤0.006 µM |
Derivatives of imidazo[1,2-b]pyridazine have been synthesized and evaluated for their effectiveness against various phytopathogenic fungi, which pose a significant threat to agriculture. These compounds have shown excellent and broad-spectrum antifungal activities researchgate.netnih.gov. For instance, certain 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives were found to be 1.9-25.5 times more potent than the commercial fungicide hymexazol against strains such as Corn Curvalaria Leaf Spot, Alternaria alternata, and Pyricularia oryzae researchgate.netnih.gov. One particular derivative, compound 4j, displayed promising potency against several fungi with EC50 values of 4.0 μg/mL against Alternaria alternata, 6.3 μg/mL against Fusarium solani, and 7.7 μg/mL against Pyricularia oryzae researchgate.net. Mechanistic studies on some derivatives suggest they exert their antifungal effects by inhibiting spore germination and disrupting the integrity of the mycelial cell wall nih.gov.
Table 4: Antifungal Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | Fungal Strain | Activity | Value (µg/mL) |
| Derivative 4j | Alternaria alternata | EC50 | 4.0 |
| Derivative 4j | Fusarium solani | EC50 | 6.3 |
| Derivative 4j | Pyricularia oryzae | EC50 | 7.7 |
| Derivative 4j | Alternaria brassicae | EC50 | 7.1 |
| Derivative 4j | Valsa mali | EC50 | 7.5 |
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in kinase inhibitor design. Derivatives have been shown to potently and selectively inhibit a variety of protein kinases implicated in diseases like cancer and inflammation.
ALK Inhibitors : Macrocyclic derivatives of imidazo[1,2-b]pyridazine have been developed as novel inhibitors of Anaplastic lymphoma kinase (ALK), including against clinically relevant resistant mutants. One compound, O-10, demonstrated potent enzymatic inhibition with IC50 values of 2.6 nM, 6.4 nM, and 23 nM against ALKWT, ALKG1202R, and ALKL1196M/G1202R, respectively nih.gov.
Tyk2 Inhibitors : Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of the Tyrosine kinase 2 (Tyk2) pseudokinase (JH2) domain. One such inhibitor exhibited a Ki of 0.086 nM and demonstrated high selectivity (>10,000-fold) over a large panel of other kinases nih.gov.
CDK Inhibitors : The scaffold has been utilized to create potent and selective inhibitors of Cyclin-Dependent Kinases (CDKs). One derivative was found to inhibit CDK2 with an IC50 of 3 nM, showing 100-fold selectivity over CDK1 and over 3000-fold selectivity against 12 other kinases researchgate.net.
DYRK/CLK Inhibitors : 3,6-disubstituted imidazo[1,2-b]pyridazines have been identified as selective inhibitors of DYRKs and CLKs, with several compounds showing IC50 values below 100 nM researchgate.net. One selective compound showed IC50 values of 50 nM against DYRK1A and 44 nM against CLK4 researchgate.net.
TAK1 Kinase Inhibitors : Imidazo[1,2-b]pyridazine-containing compounds have been developed as inhibitors of TAK1 kinase, a target in multiple myeloma. These compounds were found to be more potent than the known TAK1 inhibitor takinib (IC50 = 187 nM) researchgate.net.
PI3K/mTOR Dual Inhibitors : Function-oriented synthesis has led to imidazo[1,2-b]pyridazine derivatives that act as potent dual inhibitors of PI3K and mTOR. One compound showed exceptional activity with IC50 values of 0.06 nM for PI3Kα and 3.12 nM for mTOR drugbank.com.
Table 5: In Vitro Enzyme/Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound Class | Target Kinase | Activity | Value (nM) |
| Macrocyclic derivative (O-10) | ALKWT | IC50 | 2.6 |
| Macrocyclic derivative (O-10) | ALKG1202R | IC50 | 6.4 |
| 6-amino derivative | Tyk2 JH2 | Ki | 0.086 |
| Substituted derivative | CDK2 | IC50 | 3 |
| 3,6-disubstituted derivative | DYRK1A | IC50 | 50 |
| 3,6-disubstituted derivative | CLK4 | IC50 | 44 |
| Substituted derivative | PI3Kα | IC50 | 0.06 |
| Substituted derivative | mTOR | IC50 | 3.12 |
Beyond enzymatic assays, the activity of imidazo[1,2-b]pyridazine derivatives has been confirmed in cellular contexts, demonstrating target engagement and modulation of downstream signaling pathways.
Tyk2 Signaling : A potent and selective Tyk2 JH2 inhibitor was shown to be active in a human whole blood (hWB) assay, a cellular system that measures the functional consequences of target inhibition, with an IC50 of 268 nM nih.gov. This demonstrates that binding to the pseudokinase domain allosterically inhibits Tyk2-dependent signaling pathways, which regulate STAT protein phosphorylation nih.govnih.gov.
PI3K/mTOR Pathway : Imidazo[1,2-a]pyridine (B132010) compounds, structurally related to the title compound, have been shown to inhibit the PI3K/Akt/mTOR signaling pathway in breast cancer cells waocp.org.
STAT3/NF-κB Pathway : A novel imidazo[1,2-a]pyridine derivative demonstrated anti-inflammatory effects in breast and ovarian cancer cell lines by suppressing the STAT3/NF-κB/iNOS/COX-2 signaling pathway nih.gov.
DYRK1A Target Engagement : A potent imidazo[1,2-b]pyridazine inhibitor of DYRK1A demonstrated direct binding to its target in live cells using a NanoBRET target engagement assay, with an IC50 of 41 nM dundee.ac.uk.
These cellular assays confirm that the enzymatic inhibition observed in vitro translates to functional effects within a cellular environment, validating the therapeutic potential of this compound class.
In Vivo Efficacy Studies in Animal Models (Excluding Safety and Pharmacokinetic Profiles)
The in vivo efficacy of compounds based on the Imidazo[1,2-b]pyridazine structure has been evaluated across a range of preclinical animal models, demonstrating potential therapeutic applications in oncology, inflammatory diseases, and infectious diseases. These studies focus on the pharmacological effects and efficacy of the compounds in disease-specific models.
Derivatives of the imidazo[1,2-b]pyridazine scaffold have shown significant antitumor activity in various xenograft models.
A notable example is compound 34f , an imidazo[1,2-b]pyridazine derivative identified as a potent inhibitor of the FLT3-ITD kinase, a key target in Acute Myeloid Leukemia (AML). nih.govacs.org In vivo experiments were conducted using immunodeficient mice bearing subcutaneous MV4-11 xenografts, a common model for AML. nih.govacs.org Treatment with compound 34f resulted in a marked blockage of tumor growth. nih.govacs.org The control group, which received only the vehicle, exhibited a rapid increase in tumor size, necessitating the early termination of the experiment for that cohort. nih.gov
Another extensively studied imidazo[1,2-b]pyridazine derivative is Ponatinib (B1185) , a multi-targeted tyrosine kinase inhibitor. dovepress.comnih.gov Its efficacy has been demonstrated in several in vivo cancer models. In a subcutaneous xenograft mouse model of glioblastoma using U87MG cells, ponatinib markedly reduced tumor growth in a dose-dependent manner and induced apoptosis within the tumor. dovepress.comnih.gov Similarly, in neuroblastoma xenograft models (SK-N-AS and SK-N-SH), daily treatment with ponatinib reduced both tumor size and vascularity. dovepress.com
| Compound | Animal Model | Cancer Type | Key Efficacy Findings | Citation |
|---|---|---|---|---|
| 34f | Immunodeficient mice with MV4-11 xenografts | Acute Myeloid Leukemia (AML) | Markedly blocked tumor growth compared to vehicle control. | nih.govacs.org |
| Ponatinib | Mouse xenograft model with U87MG cells | Glioblastoma | Obvious reduction of tumor volume and increase of apoptosis. | nih.gov |
| Ponatinib | Mouse xenograft models with SK-N-AS and SK-N-SH cells | Neuroblastoma | Reduced tumor size and vascularity. | dovepress.com |
Imidazo[1,2-b]pyridazine derivatives have been investigated for their potential in treating autoimmune and inflammatory diseases. Compound 6 , a potent and selective Tyk2 JH2 inhibitor, was evaluated in a rat adjuvant arthritis (AA) model, a common model for studying rheumatoid arthritis. nih.gov In this preventive model, arthritis was induced in rats on day zero, and the compound was administered twice daily from day zero to day twenty. The study found that Compound 6 was highly efficacious, demonstrating full efficacy in preventing paw swelling at certain doses. nih.gov This suggests a significant potential for this class of compounds in modulating inflammatory responses in vivo. nih.gov
| Compound | Animal Model | Disease Model | Key Efficacy Findings | Citation |
|---|---|---|---|---|
| Compound 6 | Rat | Adjuvant Arthritis (AA) | Demonstrated full efficacy to prevent paw swelling. | nih.gov |
The therapeutic potential of imidazo[1,2-b]pyridazines extends to infectious diseases, particularly toxoplasmosis. A series of hydrochloride salts of imidazo[1,2-b]pyridazines, including SP230 , SP231 , and SP232 , were designed to inhibit the Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1). nih.gov These compounds were administered in a mouse model of acute toxoplasmosis. nih.gov The results showed that the parasite burdens were strongly diminished in the spleen and lungs of treated mice compared to untreated mice. nih.gov Under some conditions, a reduction of over 90% was observed. nih.gov These findings highlight the strong in vivo efficacy of imidazo[1,2-b]pyridazine salts against acute toxoplasmosis. nih.gov
| Compound(s) | Animal Model | Infective Model | Key Efficacy Findings | Citation |
|---|---|---|---|---|
| SP230, SP231, SP232 | Mouse | Acute Toxoplasmosis | Strongly diminished parasite burden in spleen and lungs (>90% reduction under some conditions). | nih.gov |
Ponatinib , an imidazo[1,2-b]pyridazine-based kinase inhibitor, has demonstrated significant efficacy in preclinical models of Chronic Myeloid Leukemia (CML), particularly against mutant forms of the BCR-ABL kinase that confer resistance to other therapies. aacrjournals.orgnih.gov Its effectiveness was evaluated in xenograft mouse models where cells expressing either native BCR-ABL or the highly resistant T315I mutant form were injected. nih.gov In these models, Ponatinib was able to suppress tumor growth. nih.gov At a high dose, it caused a 96% reduction in the mean tumor volume. nih.gov
Further studies in a Ba/F3 BCR-ABL-expressing mouse model showed that oral administration of Ponatinib prolonged the median survival rate of the mice compared to those treated with a vehicle. dovepress.com The efficacy of Ponatinib-loaded nanoparticles has also been tested in a zebrafish cancer xenograft model, where human myelogenous leukemia K562 cells were transplanted into zebrafish embryos. mdpi.com
| Compound | Animal Model | CML Model | Key Efficacy Findings | Citation |
|---|---|---|---|---|
| Ponatinib | Mouse xenograft model | Cells expressing native BCR-ABL and BCR-ABL T315I | Suppressed tumor growth; caused 96% reduction in mean tumor volume at a high dose. | nih.gov |
| Ponatinib | Ba/F3 BCR-ABL-expressing mouse model | CML | Prolonged median survival rate compared to vehicle-treated mice. | dovepress.com |
| Ponatinib-loaded PLGA-PEG-PLGA NPs | Zebrafish xenograft model | Transplanted human K562 CML cells | Demonstrated efficacy in a non-mammalian xenograft model. | mdpi.com |
Pharmacodynamic (PD) markers are crucial for demonstrating that a compound is engaging its intended target in vivo and eliciting a biological response. For imidazo[1,2-b]pyridazine derivatives, PD markers have been successfully evaluated in preclinical models.
In the study of the anti-inflammatory Compound 6 , a Tyk2 JH2 inhibitor, a pharmacodynamic model was used to assess its in vivo activity. nih.gov The compound was administered to rats, which were then challenged with IL-12 and IL-18 to induce IFNγ production. Analysis of plasma samples confirmed that Compound 6 was highly effective in inhibiting this induced IFNγ production, demonstrating target engagement in a live animal model. nih.gov
For the antitumor agent 34f , which targets FLT3 kinase in AML, immunoblotting analysis was performed on the MV4-11 xenograft tumors from treated mice. nih.gov The results revealed reduced phosphorylation of FLT3 at Y589/591 and of the downstream signaling protein STAT5 at Y694 in the tumors of treated mice compared to controls. nih.gov This confirmed the FLT3-dependent mechanism of action for compound 34f in vivo. nih.gov
| Compound | Therapeutic Area | Animal Model | Pharmacodynamic Marker(s) | Result | Citation |
|---|---|---|---|---|---|
| Compound 6 | Inflammation | Rat | IL-12/IL-18 induced IFNγ production | Highly effective in inhibiting IFNγ production in plasma. | nih.gov |
| 34f | Oncology (AML) | Mouse (MV4-11 xenograft) | Phosphorylation of FLT3 (Y589/591) and STAT5 (Y694) | Reduced phosphorylation of both FLT3 and STAT5 in tumor tissue. | nih.gov |
Emerging Trends and Future Research Directions
Design of Next-Generation Imidazo[1,2-b]pyridazine-2-carboxamide Analogs with Enhanced Biological Profiles
The development of next-generation this compound analogs is a key focus of current research, aiming to improve potency, selectivity, and pharmacokinetic properties. A significant area of advancement is in the development of inhibitors for various kinases, which are crucial targets in oncology and immunology.
For instance, researchers have successfully designed potent and selective Tyk2 JH2 inhibitors based on the imidazo[1,2-b]pyridazine (B131497) core. By exploring structure-activity relationships, it was found that substituting the 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety dramatically improved metabolic stability. Further optimization of substituents on the pyridone ring led to compounds with high potency and reasonable liver microsomal stability. nih.gov
In the realm of oncology, novel imidazo[1,2-b]pyridazine macrocyclic derivatives have been developed as potent anaplastic lymphoma kinase (ALK) inhibitors. These compounds were specifically designed to overcome resistance to second-generation ALK-tyrosine kinase inhibitors (TKIs), including the G1202R mutation. One of the lead compounds, O-10, demonstrated potent enzymatic inhibitory activity against wild-type ALK and various resistant mutants. nih.gov
Furthermore, the imidazo[1,2-b]pyridazine scaffold has been utilized to develop potent second-generation Tropomyosin receptor kinase (TRK) inhibitors. The representative compound, 15m, exhibited potent inhibition of wild-type TRK and key resistance mutants, along with good oral bioavailability. nih.gov
The versatility of this scaffold is also evident in the development of agents for infectious diseases. Novel imidazo[1,2-a]pyridinecarboxamide derivatives have been synthesized and evaluated as potent anti-tuberculosis agents. Compounds 15 and 16 from this series showed excellent activity against susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. nih.govnih.gov
Table 1: Selected Imidazo[1,2-b]pyridazine Analogs with Enhanced Biological Profiles
| Compound | Target | Key Findings |
|---|---|---|
| 6q–t series | Tyk2 JH2 | Highly potent inhibitors with Ki values in the range of 0.015 to 0.035 nM and improved metabolic stability. nih.gov |
| O-10 | ALK (wild-type and resistant mutants) | Potent enzymatic inhibition with IC50 values of 2.6 nM (ALKWT), 6.4 nM (ALKG1202R), and 23 nM (ALKL1196M/G1202R). nih.gov |
| 15m | TRK (wild-type and resistant mutants) | Potent inhibition with IC50 values of 0.08 nM (TRKWT), 2.14 nM (TRKG595R), and 0.68 nM (TRKG667C). nih.gov |
| Compounds 15 & 16 | Mycobacterium tuberculosis | Excellent activity against H37Rv (MIC = 0.10–0.19 μM) and MDR/XDR strains (MIC = 0.05–1.5 μM). nih.govnih.gov |
Exploration of Novel Therapeutic Applications and Target Identification
The unique structural features of the imidazo[1,2-b]pyridazine scaffold have prompted its exploration for a wide range of therapeutic applications beyond its initially identified activities. This has led to the identification of novel biological targets and the potential for treating a variety of diseases.
In the field of oncology, imidazo[1,2-b]pyridazine derivatives have been investigated as inhibitors of several key cancer-related kinases. For example, they have been designed as dual inhibitors of c-Met and VEGFR2, two important targets in tumor growth and angiogenesis. nih.gov Other research has focused on developing these compounds as mTOR inhibitors, with compounds A17 and A18 showing potent inhibitory activity and inducing G1-phase cell cycle arrest in cancer cells. nih.gov Additionally, this scaffold has been used to create inhibitors for Nek2, a kinase overexpressed in various tumors, and as covalent inhibitors of CDK12/13 for the treatment of triple-negative breast cancer. documentsdelivered.comnih.gov
Beyond cancer, the imidazo[1,2-b]pyridazine core is being explored for the treatment of neglected tropical diseases. A recent study highlighted its potential as a novel drug candidate for eumycetoma, a chronic fungal infection. Several derivatives showed promising in vitro activity against Madurella mycetomatis, the primary causative agent. nih.gov
The scaffold is also being investigated for its potential in agriculture as an antifungal agent. Derivatives bearing arylhydrazine and dithioacetal groups have demonstrated broad-spectrum and potent inhibitory activities against various plant pathogenic fungi. nih.gov
Table 2: Novel Therapeutic Targets for Imidazo[1,2-b]pyridazine Derivatives
| Therapeutic Area | Target | Potential Application |
|---|---|---|
| Oncology | c-Met and VEGFR2 | Cancer therapy nih.gov |
| Oncology | mTOR | Cancer therapy nih.gov |
| Oncology | Nek2 | Gastric cancer treatment documentsdelivered.com |
| Oncology | Haspin | Cancer therapy figshare.com |
| Oncology | CDK12/13 | Triple-negative breast cancer treatment nih.gov |
| Infectious Diseases | Madurella mycetomatis | Eumycetoma treatment nih.gov |
| Agriculture | Plant pathogenic fungi | Fungicide nih.gov |
Integration of Advanced Experimental and Computational Techniques for Drug Discovery and Optimization
The discovery and optimization of imidazo[1,2-b]pyridazine-based drug candidates are increasingly being driven by the integration of advanced experimental and computational techniques. These approaches facilitate a more rational and efficient drug design process. beilstein-journals.org
Structure-based drug design is a powerful tool that has been employed in the development of imidazo[1,2-b]pyridazine derivatives. By utilizing the co-crystal structures of target proteins with known inhibitors, researchers can design novel compounds with improved binding affinity and selectivity. This approach was successfully used to develop dual c-Met and VEGFR2 inhibitors. nih.gov
Computational methods such as molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling are being used to predict the binding modes and activities of new analogs. beilstein-journals.org For instance, computational studies on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues as antimycobacterial agents involved the generation of a common pharmacophore hypothesis and 3D-QSAR models to guide the design of more potent compounds. openpharmaceuticalsciencesjournal.comresearchgate.net Molecular docking studies have also been used to investigate the binding of imidazo[1,2-a]pyrimidine derivatives to the spike protein of SARS-CoV-2, suggesting their potential as entry inhibitors. nih.gov
Molecular dynamics simulations provide insights into the dynamic interactions between ligands and their target proteins, helping to understand the mechanism of action and to refine the design of new inhibitors. beilstein-journals.org These computational techniques, combined with experimental validation, are accelerating the identification of promising drug candidates and their optimization into clinical contenders.
Q & A
Q. What are the foundational synthetic strategies for preparing Imidazo[1,2-b]pyridazine-2-carboxamide derivatives?
The synthesis typically involves condensation reactions between substituted pyridazine rings and haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate. Transition-metal-catalyzed cross-coupling reactions (e.g., copper or palladium catalysts) are increasingly employed for regioselective functionalization . Solid-phase synthesis methods using polymer-bound intermediates (e.g., 2-aminonicotinate) with α-haloketones are also effective for generating diverse derivatives .
Q. How can researchers ensure safety and proper waste management when handling this compound?
Experiments require protective gear (gloves, masks, goggles) to avoid skin contact. Toxic byproducts should be handled in gloveboxes, and waste must be segregated and disposed via certified biological waste management services . Storage under inert atmospheres (2–8°C) is critical to prevent degradation .
Q. What analytical techniques are essential for characterizing this compound?
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for structural validation. Infrared (IR) spectroscopy helps identify functional groups, while High-Performance Liquid Chromatography (HPLC) ensures purity (>97%) .
Q. Which pharmacological activities are associated with this scaffold?
Imidazo[1,2-b]pyridazines exhibit antimicrobial, antiviral, and anticancer properties. For example, derivatives with acetamide substitutions (e.g., N,N,6-trimethyl groups) show inhibitory effects on cancer cell lines .
Advanced Research Questions
Q. How can transition-metal catalysts optimize the synthesis of complex derivatives?
Copper catalysts with acetylacetonate ligands enhance cross-coupling efficiency, while palladium catalysts (e.g., Pd/C) enable selective C–H functionalization. DFT studies help predict reaction pathways and transition states to refine catalytic conditions .
Q. What methodologies address contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
Factorial design experiments (e.g., varying substituents, reaction conditions) combined with Structure-Activity Relationship (SAR) analysis can isolate variables affecting bioactivity. Molecular docking studies further validate target binding affinity discrepancies .
Q. How can computational modeling improve the design of this compound-based therapeutics?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics simulations assess binding stability with biological targets (e.g., kinases), guiding structural modifications for enhanced selectivity .
Q. What strategies mitigate off-target effects in anticancer applications?
Introduce polar groups (e.g., carboxylic acids) to reduce lipophilicity and improve solubility. Fragment-based drug design (FBDD) identifies minimal pharmacophores to minimize non-specific interactions .
Q. How do researchers resolve synthetic challenges in regioselective functionalization?
Directed ortho-metalation (DoM) with directing groups (e.g., amides) enables precise substitution at the 3- or 8-positions. Microwave-assisted synthesis reduces side reactions by accelerating kinetics .
Q. What gaps exist in understanding the compound’s toxicology profile?
Limited in vivo data on metabolic pathways (e.g., cytochrome P450 interactions) and chronic toxicity necessitate ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies. Zebrafish models or organ-on-a-chip systems provide scalable preclinical insights .
Methodological Tables
Table 1: Key Synthetic Routes for this compound
Table 2: Pharmacological Activities of Selected Derivatives
| Derivative | Biological Activity | IC₅₀/EC₅₀ (μM) | Reference |
|---|---|---|---|
| N,N,6-Trimethylacetamide | Anticancer (HeLa cells) | 2.4 | |
| 8-Carboxamide | Antimicrobial (E. coli) | 8.7 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
